

Proguanil D6: A Comprehensive Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Proguanil D6*

Cat. No.: *B1149932*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed explanation of a typical Certificate of Analysis (CoA) for **Proguanil D6**. **Proguanil D6**, a deuterium-labeled analog of the antimalarial drug Proguanil, serves as a critical internal standard for pharmacokinetic and metabolic studies. Understanding its CoA is paramount for ensuring the accuracy and reliability of research data.

Compound Identification and Properties

A Certificate of Analysis for **Proguanil D6** begins with fundamental information identifying the compound.

Parameter	Specification
Compound Name	Proguanil-d6
Synonyms	(1E)-1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuteriopropyl)guanidine
Molecular Formula	C ₁₁ H ₁₀ D ₆ ClN ₅ [1]
Molecular Weight	259.77 g/mol [1][2]
CAS Number	500-92-5 (unlabeled)[1]
Appearance	White to off-white solid[1]
Solubility	Soluble in DMSO (≥ 3 mg/mL), DMF (≥ 2 mg/mL), and Ethanol (≥ 1 mg/mL)

Proguanil D6 is a synthetic, deuterium-labeled version of Proguanil, a prophylactic antimalarial agent. The deuterium labeling makes it an ideal internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Data and Specifications

This section of a CoA details the results of various analytical tests performed to confirm the identity, purity, and quality of the **Proguanil D6** standard.

Purity Assessment

Purity is a critical parameter, typically determined by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).

Test	Method	Acceptance Criteria	Result
Purity (by HPLC/UPLC)	RP-HPLC	$\geq 98\%$	99.5%
Chemical Identity	^1H NMR, Mass Spectrometry	Conforms to structure	Conforms
Isotopic Purity	Mass Spectrometry	$\geq 99\%$ Deuterium Enrichment	99.6%

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination

A common method for determining the purity of Proguanil involves RP-HPLC. The following is a representative protocol:

- Column: Extended C18 (50 x 3.0 mm, 1.8 μm)
- Mobile Phase: A gradient of 0.05% perchloric acid in water and acetonitrile.
- Flow Rate: 0.8 mL/min
- Detection: UV at 257 nm
- Run Time: 6 minutes
- Retention Time of Proguanil: Approximately 1.6 minutes

The purity is calculated by dividing the area of the main peak corresponding to **Proguanil D6** by the total area of all peaks in the chromatogram.

Identity Confirmation

The identity of **Proguanil D6** is unequivocally confirmed using spectroscopic methods.

^1H NMR Spectroscopy:

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is used to confirm the chemical structure of the molecule. The absence of signals corresponding to the isopropyl protons in the undeuterated positions confirms successful deuterium labeling. Spectra are typically recorded in deuterated solvents like DMSO- d_6 .

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and isotopic enrichment of the compound. For **Proguanil D6**, the expected molecular ion peak $[\text{M}+\text{H}]^+$ would be observed at m/z 260.8. The high isotopic purity is confirmed by the low abundance of the unlabeled Proguanil peak.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Quantification

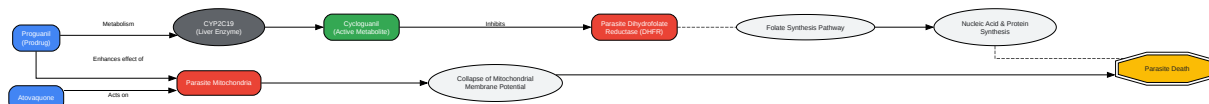
LC-MS/MS is a highly sensitive and specific method for the analysis of Proguanil and its metabolites.

- **Chromatography:** Separation is achieved using a reverse-phase column with a gradient of acetonitrile and water containing formic acid.
- **Mass Spectrometry:** A triple quadrupole mass spectrometer operating in positive electrospray ionization mode is used.
- **Monitoring:** The transition of the parent ion to a specific daughter ion (Selected Reaction Monitoring - SRM) is monitored for quantification. For Proguanil, this could be m/z 254.1 \rightarrow 170.0.

Mechanism of Action and Metabolism

Proguanil is a prodrug that is metabolized in the liver to its active form, cycloguanil. This conversion is primarily mediated by the cytochrome P450 enzyme CYP2C19. Cycloguanil inhibits the enzyme dihydrofolate reductase (DHFR) in the malaria parasite. This inhibition disrupts the synthesis of essential nucleic acids and proteins, ultimately leading to the parasite's death.

Proguanil also exhibits a synergistic effect when used in combination with atovaquone. Proguanil enhances the ability of atovaquone to collapse the mitochondrial membrane potential of the parasite, even in its prodrug form.

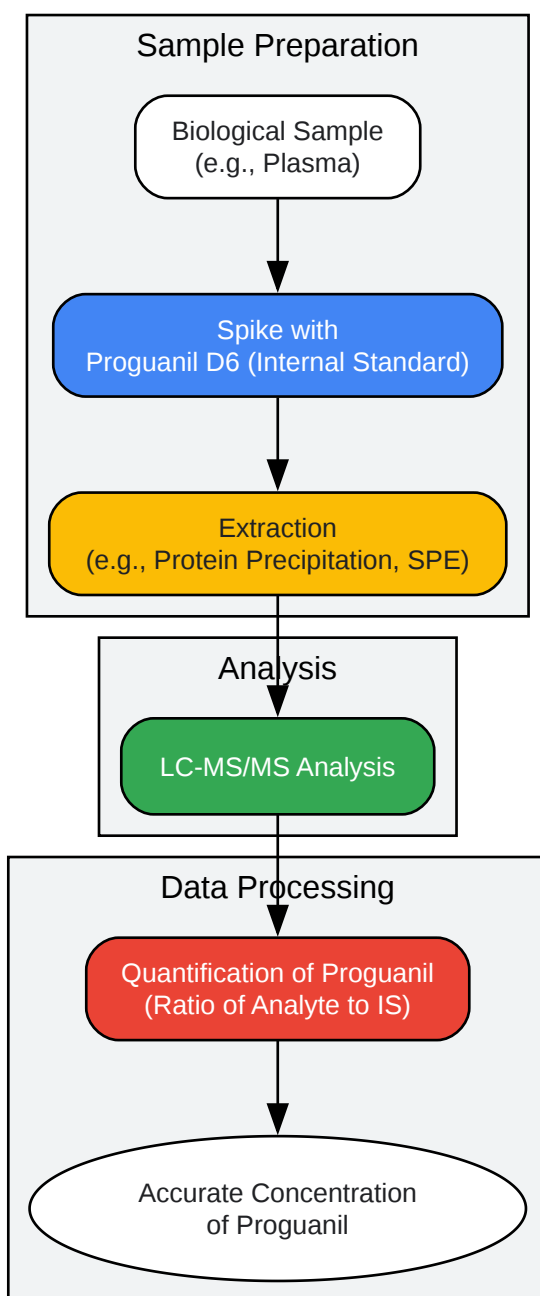


[Click to download full resolution via product page](#)

Metabolic activation of Proguanil and its synergistic action with Atovaquone.

Application in Research

Proguanil D6 is primarily used as an internal standard in bioanalytical methods to quantify Proguanil and its metabolites in biological matrices such as plasma and blood. The use of a stable isotope-labeled internal standard like **Proguanil D6** is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.



[Click to download full resolution via product page](#)

Workflow for the use of **Proguanil D6** as an internal standard in bioanalysis.

Storage and Handling

Proper storage and handling are essential to maintain the integrity of the **Proguanil D6** standard.

Condition	Recommendation
Storage Temperature	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.
Handling	Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.
Stability	Avoid repeated freeze-thaw cycles of solutions.

This guide provides a comprehensive overview of the information presented in a Certificate of Analysis for **Proguanil D6**. By understanding the data and the underlying analytical methodologies, researchers can confidently use this internal standard to generate high-quality, reliable data in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Proguanil D6 | C₁₁H₁₆ClN₅ | CID 92044438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Proguanil D6: A Comprehensive Guide to its Certificate of Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149932#proguanil-d6-certificate-of-analysis-explained]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com